molecular formula C6H8N6O B13287482 2-(3-Amino-1H-1,2,4-triazol-1-YL)-N-(cyanomethyl)acetamide

2-(3-Amino-1H-1,2,4-triazol-1-YL)-N-(cyanomethyl)acetamide

Cat. No.: B13287482
M. Wt: 180.17 g/mol
InChI Key: CTAXNFYPAVSWQY-UHFFFAOYSA-N
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Description

2-(3-Amino-1H-1,2,4-triazol-1-YL)-N-(cyanomethyl)acetamide is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Amino-1H-1,2,4-triazol-1-YL)-N-(cyanomethyl)acetamide typically involves the reaction of 3-amino-1H-1,2,4-triazole with cyanomethyl acetate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(3-Amino-1H-1,2,4-triazol-1-YL)-N-(cyanomethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group in the triazole ring can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of reduced triazole derivatives.

    Substitution: Formation of substituted triazole derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological targets.

    Medicine: Explored for its anticancer and antimicrobial properties.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-(3-Amino-1H-1,2,4-triazol-1-YL)-N-(cyanomethyl)acetamide involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may inhibit the activity of certain enzymes by binding to their active sites. This binding can disrupt the normal function of the enzyme, leading to therapeutic effects such as the inhibition of cancer cell proliferation or bacterial growth.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Amino-1H-1,2,4-triazol-1-YL)-N-(cyanomethyl)acetamide is unique due to its specific structure, which combines a triazole ring with a cyanomethyl acetamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C6H8N6O

Molecular Weight

180.17 g/mol

IUPAC Name

2-(3-amino-1,2,4-triazol-1-yl)-N-(cyanomethyl)acetamide

InChI

InChI=1S/C6H8N6O/c7-1-2-9-5(13)3-12-4-10-6(8)11-12/h4H,2-3H2,(H2,8,11)(H,9,13)

InChI Key

CTAXNFYPAVSWQY-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=NN1CC(=O)NCC#N)N

Origin of Product

United States

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